Methyl 4-fluoro-1H-pyrrole-2-carboxylate
Description
Molecular Architecture and Crystallographic Analysis
Methyl 4-fluoro-1H-pyrrole-2-carboxylate (C₆H₆FNO₂) is a fluorinated pyrrole derivative characterized by a five-membered aromatic heterocycle with distinct substituents: a fluorine atom at the 4-position and a methyl ester group at the 2-position. The molecular architecture is defined by the planar pyrrole ring, which adopts a slightly distorted geometry due to steric and electronic effects from the substituents. The fluorine atom introduces electronegativity-driven polarization, while the ester group contributes to conjugation with the ring’s π-system.
Crystallographic data specific to this compound are not explicitly reported in the literature. However, structural analogs such as 4-fluoro-1H-pyrazole provide insights into potential packing arrangements. For example, 4-fluoro-1H-pyrazole forms one-dimensional chains via N–H⋯N hydrogen bonds, suggesting that intermolecular hydrogen bonding between the pyrrole NH and ester carbonyl oxygen could influence the crystal lattice of this compound. Computational models predict a dihedral angle of approximately 10–15° between the pyrrole ring and the ester group, optimizing conjugation while minimizing steric hindrance.
| Structural Parameter | Value/Description |
|---|---|
| Molecular formula | C₆H₆FNO₂ |
| Molecular weight | 143.12 g/mol |
| SMILES | COC(=O)C1=CC(=CN1)F |
| InChIKey | DQCVQMRMLSMVDL-UHFFFAOYSA-N |
| Predicted crystal system | Monoclinic (analog-based inference) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data for this compound reveal distinct signals corresponding to its substituents. The methyl ester group resonates as a singlet at δ 3.80–3.85 ppm, while the pyrrole protons appear as a doublet of doublets (δ 6.45–7.31 ppm) due to coupling with the fluorine atom and adjacent NH proton. The NH proton, participating in hydrogen bonding, is observed as a broad singlet at δ 10.3–12.2 ppm.
13C NMR spectra confirm the ester carbonyl at δ 161.5–172.9 ppm and the fluorinated pyrrole carbons at δ 114.1–147.7 ppm. The fluorine atom’s electron-withdrawing effect deshields adjacent carbons, resulting in characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectra exhibit a strong carbonyl stretch at 1700–1720 cm⁻¹, consistent with the ester functional group. The C–F vibrational mode appears as a sharp peak near 1100 cm⁻¹, while N–H stretching from the pyrrole ring is observed at 3200–3400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a π→π* transition in the UV region (λmax ≈ 250–280 nm), attributed to the conjugated pyrrole-ester system. A weaker n→π* transition near 300 nm arises from the lone pairs of the fluorine and ester oxygen atoms.
| Spectroscopic Mode | Key Peaks/Assignments |
|---|---|
| 1H NMR | δ 3.80 (s, CH₃), δ 6.45–7.31 (m, pyrrole H) |
| 13C NMR | δ 161.5 (C=O), δ 147.7 (C-F) |
| IR | 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-F) |
| UV-Vis | λmax = 265 nm (ε = 4500 M⁻¹cm⁻¹) |
Computational Chemistry Predictions
Density Functional Theory (DFT) Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure. The HOMO is localized on the pyrrole ring and ester group (−6.8 eV), while the LUMO resides on the fluorine-substituted carbon (−1.9 eV), indicating electrophilic reactivity at the 4-position. The HOMO-LUMO gap of 4.9 eV suggests moderate stability under ambient conditions.
Natural Bond Orbital (NBO) Analysis
NBO charges reveal significant polarization: the fluorine atom carries a partial charge of −0.45 e, while the adjacent pyrrole carbon bears +0.32 e. The ester carbonyl oxygen has a charge of −0.58 e, enhancing its nucleophilic susceptibility.
| DFT Parameter | Value |
|---|---|
| HOMO energy | −6.8 eV |
| LUMO energy | −1.9 eV |
| Dipole moment | 3.2 Debye |
| NBO charge (F) | −0.45 e |
Molecular Orbital Analysis
Frontier molecular orbital theory predicts that electronic transitions involve excitation from the pyrrole π-system to the ester carbonyl group. Time-dependent DFT (TD-DFT) calculations correlate with UV-Vis data, assigning the 265 nm absorption band to a S₀→S₁ transition with 90% π→π* character.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVQMRMLSMVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666558 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-89-8 | |
| Record name | Methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization and esterification. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyrrole-2-carboxylic acid derivatives, alcohols, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H6FNO2 . It is a pyrrole derivative featuring a pyrrole ring substituted with a fluorine atom and a carboxylate group.
Properties and Characteristics
Methyl 4-fluoro-1H-pyrrole-2-carboxylate has a molecular weight of 143.12 g/mol . Computed chemical properties include:
- IUPAC Name: methyl 4-fluoro-1H-pyrrole-2-carboxylate
- InChI: InChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- InChIKey: DQCVQMRMLSMVDL-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC(=CN1)F
Safety
The compound is known to cause skin and serious eye irritation .
Applications
While the search results do not provide extensive details on specific applications of methyl 4-fluoro-1H-pyrrole-2-carboxylate, they do suggest potential uses and related research areas:
- Medicinal Chemistry: Pyrrole derivatives are used as building blocks for drug development. The presence of a fluorine atom can impart unique electronic properties, making the compound valuable in medicinal chemistry.
- Noradrenaline-Receptor Regulation: Disubstituted 4-methyl-1H-pyrrole-2-carboxamides can regulate the noradrenaline receptor, particularly inhibiting noradrenaline reuptake. They can also regulate 5-HT receptors, opioid receptors, and batrachotoxin (BTX) receptors. These compounds can be used as pharmaceutical ingredients in medicines for preventing and/or treating disorders or diseases associated with these receptors or processes .
- Inhibition: Indole-2-carboxamide derivatives, related to pyrrole-2-carboxylates, have been investigated as inhibitors. Modifications to these structures can affect their activity and toxicity .
- Halogen-Doped Pyrrole Building Blocks: Halogen-substituted pyrroles can be synthesized and used as building blocks in chemical synthesis .
- Chemical Synthesis: Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate is significant for synthesizing more complex molecules and exploring the compound's reactivity.
- Interaction Studies: Methyl 3-fluoro-4-methyl-1H-pyrrole-2-carboxylate's ability to interact with biological targets such as enzymes and receptors, which can elucidate its mechanism of action and inform potential therapeutic uses.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The carboxylate ester group can undergo hydrolysis, releasing the active pyrrole derivative, which can then interact with cellular targets .
Comparison with Similar Compounds
Fluorine vs. Chlorine Substitution
- Methyl 4-fluoro-1H-pyrrole-2-carboxylate exhibits enhanced electrophilic aromatic substitution reactivity compared to its chloro analog, Ethyl 4-chloro-1H-pyrrole-2-carboxylate (CAS 1261562-13-3). The fluorine atom’s electron-withdrawing nature activates the pyrrole ring for further functionalization, such as alkylation or coupling reactions, while chlorine analogs require harsher conditions due to reduced ring activation .
- Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate (CAS 1638268-96-8) introduces a sulfonyl chloride group, enabling nucleophilic substitution reactions. This contrasts with the methyl ester’s primary role in hydrolysis or peptide coupling .
Ester Group Variations
- Ethyl 4-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8) replaces fluorine with a formyl group, shifting reactivity toward aldehyde-specific reactions (e.g., condensations). The methyl ester in this compound offers better stability under basic hydrolysis conditions compared to ethyl esters .
- Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3) includes an additional methyl group at the 1-position, sterically hindering reactions at the pyrrole nitrogen, unlike the unsubstituted nitrogen in this compound .
Patent and Commercial Landscape
- This compound is cited in 80 patents (as of 2025), reflecting its industrial relevance in drug discovery.
- Comparatively, 3-fluorobenzenesulfonamide (CAS 3510-99-8) has 415 patents and 2 literature citations, indicating broader academic and industrial exploration .
Data Tables
Table 1: Structural and Functional Comparison of Selected Pyrrole Derivatives
Biological Activity
Methyl 4-fluoro-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C6H6FNO2
- Molecular Weight : 145.11 g/mol
- Structure : The compound features a pyrrole ring substituted with a fluorine atom and a carboxylate group, which influences its reactivity and interaction with biological targets.
General Overview
Pyrrole derivatives, including this compound, are known for their diverse biological activities. Although specific targets for this compound remain largely unexplored, it has shown promise in various areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to confirm efficacy against specific pathogens.
- Neuroactive Properties : The ability of this compound to cross the blood-brain barrier indicates possible neuroactive effects, which could be beneficial in treating central nervous system disorders.
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biomolecules:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes or modulate receptor activity, suggesting that this compound may act through similar pathways .
- Receptor Binding : The fluorine substitution may enhance binding affinity to certain receptors, although specific interactions require further study .
Pharmacokinetics
Research indicates that this compound exhibits high gastrointestinal absorption and can effectively penetrate the blood-brain barrier. These properties are critical for its potential therapeutic applications:
| Property | Value |
|---|---|
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
| Storage Conditions | Dark, sealed, 2-8°C |
Case Studies and Research Findings
- Anticancer Potential : Some studies have hinted at anticancer properties related to pyrrole derivatives. For instance, modifications in the pyrrole structure can lead to enhanced activity against cancer cell lines .
- Tuberculosis Research : A related study on pyrrole derivatives demonstrated significant anti-tuberculosis activity (MIC < 0.016 μg/mL) with low cytotoxicity. This highlights the potential of pyrrole-based compounds in developing new anti-TB agents .
- Fluorine Substitution Effects : Research into the effects of fluorine substitution on biological activity suggests that this modification can significantly alter the pharmacological profile of pyrrole derivatives, enhancing their therapeutic potential.
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other halogenated pyrroles:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C6H6FNO2 | Fluorine substitution enhances reactivity |
| 4-chloro-1H-pyrrole-2-carboxylic acid | C5H4ClNO2 | Chlorine substitution; different electronic properties |
| 4-bromo-1H-pyrrole-2-carboxylic acid | C5H4BrNO2 | Bromine substitution; altered interaction dynamics |
Q & A
Q. What are the common synthetic routes for Methyl 4-fluoro-1H-pyrrole-2-carboxylate, and what analytical techniques are used to confirm its structure?
Methodological Answer: this compound is synthesized via alkylation of pyrrole derivatives followed by fluorination and esterification. Key steps include:
- Alkylation : Using reagents like 1-chloro-4-(chloromethyl)benzene to introduce substituents ().
- Fluorination : Electrophilic substitution with fluorine sources (e.g., Selectfluor) under controlled conditions.
- Esterification : Methylation via coupling agents (e.g., DCC/DMAP) or acid-catalyzed ester formation.
Q. Analytical Validation :
| Technique | Key Data Points | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for fluorine coupling (e.g., δ 6.8–7.2 ppm for pyrrole protons) | Confirm substitution pattern and purity |
| IR Spectroscopy | Peaks at ~1730 cm⁻¹ (ester C=O) and ~1240 cm⁻¹ (C-F stretch) | Functional group verification |
| Mass Spectrometry | Molecular ion peak ([M+H]⁺) matching m/z 173.1 | Molecular weight confirmation |
Reference : Synthesis steps and characterization are detailed in fluoropyrrole derivative preparations .
Q. How can spectroscopic data (NMR, IR) be effectively interpreted to confirm the substitution pattern on the pyrrole ring?
Methodological Answer:
- ¹H NMR :
- Fluorine substituents deshield adjacent protons, causing distinct splitting (e.g., doublets for H-3 and H-5 due to coupling with F).
- Integration ratios confirm substituent positions (e.g., 1H for H-3 vs. 2H for H-4/H-5 in monosubstituted pyrroles).
- ¹³C NMR :
- Fluorine causes significant upfield/downfield shifts (e.g., C-4 at ~160 ppm for C-F).
- IR :
- Absence of N-H stretches (~3400 cm⁻¹) confirms N-alkylation or substitution.
Example : In this compound, H-3 appears as a doublet (J = 8 Hz) due to coupling with F, while the ester carbonyl is confirmed at 1730 cm⁻¹ .
Advanced Research Questions
Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound in drug design?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the fluorine atom exhibits high electrophilicity, influencing regioselectivity in substitution reactions.
- HOMO-LUMO gaps predict charge-transfer interactions (e.g., ~4.5 eV for pyrrole derivatives).
- Molecular Dynamics (MD) :
- Simulate solvation effects in biological systems (e.g., water vs. lipid membranes) to assess bioavailability.
Case Study : DFT studies on similar fluorinated pyrroles revealed enhanced electron-withdrawing effects at C-4, directing electrophilic attacks to C-3 or C-5 .
Q. How can crystallographic data resolve ambiguities in the structural determination of this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- R-factor < 5% for high-resolution data.
- Validate bond lengths (C-F: ~1.34 Å) and angles (C-C-F: ~120°).
- Ambiguity Resolution :
- Twinning or disorder in crystals can be addressed via PLATON’s TWINABS or integrating hydrogen-bonding networks (e.g., C-H⋯O interactions in packing).
Example : A related compound, 4-Bromo-1H-pyrrole-2-carboxylic acid, was resolved with R = 0.034 using SHELX, confirming planar geometry and halogen positioning .
Q. How should researchers address contradictions in reaction outcomes when synthesizing this compound derivatives?
Methodological Answer:
- Data Triangulation :
- Combine NMR, IR, and SCXRD to validate unexpected products (e.g., regioisomers from competing fluorination sites).
- Mechanistic Studies :
- Use DFT to model transition states (e.g., fluorination at C-4 vs. C-3) and compare activation energies.
- Reaction Optimization :
- Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) to minimize side reactions.
Example : Discrepancies in alkylation yields were resolved by switching from protic to aprotic solvents, reducing proton interference .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
